3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid
Description
Chemical Structure:
This compound features a biphenyl core with fluorine atoms at the 3- and 5-positions of the first phenyl ring, a trifluoromethoxy (-OCF₃) group at the 3'-position of the second phenyl ring, and a carboxylic acid (-COOH) substituent at the 4-position of the first ring.
Molecular Formula: C₁₉H₁₀F₅NO₄S Molecular Weight: 491.35 g/mol SMILES: O=C(O)c3sccc3C(=O)Nc2c(F)cc(c1cccc(OC(F)(F)F)c1)cc2F Identifier: 3-{[3,5-difluoro-3'-(trifluoromethoxy)biphenyl-4-yl]carbamoyl}thiophene-2-carboxylic acid .
Properties
IUPAC Name |
2,6-difluoro-4-[3-(trifluoromethoxy)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F5O3/c15-10-5-8(6-11(16)12(10)13(20)21)7-2-1-3-9(4-7)22-14(17,18)19/h1-6H,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZZJMWGZJGEEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C(=C2)F)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling
Suzuki-Miyaura coupling between halogenated aryl partners and boronic acids is widely employed for biphenyl synthesis. For the target compound:
-
Aryl Halide Component : 4-Bromo-3,5-difluorobenzoic acid (or its ester-protected derivative).
-
Boronic Acid Component : 3-(Trifluoromethoxy)phenylboronic acid.
Reaction Conditions :
-
Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%).
-
Base: K₂CO₃ or Cs₂CO₃.
-
Solvent: Toluene/EtOH or DMF/H₂O.
Example Protocol :
Methyl 4-bromo-3,5-difluorobenzoate (1.0 eq) and 3-(trifluoromethoxy)phenylboronic acid (1.2 eq) undergo coupling in toluene/EtOH (4:1) with Pd(PPh₃)₄ (2 mol%) and K₂CO₃ (2 eq) at 90°C for 12 h. The ester is hydrolyzed to the carboxylic acid using NaOH (2 M, 60°C, 4 h).
Challenges :
-
Limited commercial availability of 3-(trifluoromethoxy)phenylboronic acid necessitates in situ preparation.
-
Steric hindrance from fluorine substituents may reduce coupling efficiency.
Introducing the Trifluoromethoxy Group
The -OCF₃ group is introduced via nucleophilic or electrophilic strategies:
Nucleophilic Substitution of Aryl Halides
Aryl bromides or iodides at the 3'-position react with trifluoromethoxide (CF₃O⁻) sources, though CF₃O⁻ is unstable and requires in situ generation.
Reagents :
-
CF₃OF (trifluoromethyl hypofluorite) or CF₃SiMe₃ (Ruppert’s reagent) with fluoride activation.
Example Protocol :
3'-Bromo-3,5-difluoro-[1,1'-biphenyl]-4-carboxylic acid (1.0 eq) reacts with CF₃SiMe₃ (2.0 eq) and CuI (10 mol%) in DMF at 100°C for 24 h. Yields: 40–60%.
Electrophilic Trifluoromethylation
Umemoto’s reagent (1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole) facilitates electrophilic O-trifluoromethylation of phenols.
Example Protocol :
3'-Hydroxy-3,5-difluoro-[1,1'-biphenyl]-4-carboxylic acid (1.0 eq) reacts with Umemoto’s reagent (1.5 eq) and K₂CO₃ (2 eq) in MeCN at 60°C for 6 h. Yields: 50–70%.
Fluorination Strategies
Directed ortho-Metalation (DoM)
Aryl lithium intermediates enable regioselective fluorination. For 3,5-difluoro substitution:
-
Protect the 4-carboxylic acid as a methyl ester.
-
Use LDA (lithium diisopropylamide) to deprotonate positions 3 and 5.
Example Protocol :
Methyl 3,5-difluoro-4-bromobenzoate (1.0 eq) undergoes DoM with LDA (2.2 eq) at −78°C, followed by NFSI (2.2 eq) quenching. Yields: 65–80%.
Halogen Exchange
Chlorine/fluorine exchange using KF or HF-pyridine converts trichloromethyl intermediates to trifluoromethyl groups.
Carboxylic Acid Installation
Oxidation of Methyl Groups
Aryl methyl groups are oxidized to carboxylic acids via KMnO₄ or RuO₄.
Example Protocol :
Methyl 3,5-difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylate (1.0 eq) is treated with KMnO₄ (3 eq) in H₂O/THF (1:1) at 80°C for 8 h. Yields: 85–90%.
Hydrolysis of Nitriles
Aryl nitriles are hydrolyzed to carboxylic acids using H₂SO₄ or NaOH.
Integrated Synthetic Routes
Route 1: Sequential Coupling and Functionalization
-
Suzuki coupling of methyl 4-bromo-3,5-difluorobenzoate and 3-(trifluoromethoxy)phenylboronic acid.
-
Hydrolysis of the methyl ester to the carboxylic acid.
Overall Yield : 45–55%.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Suzuki Coupling | High regioselectivity; mild conditions | Requires pre-functionalized boronic acids | 45–55% |
| Electrophilic -OCF₃ | Compatible with phenolic intermediates | Low yields due to reagent instability | 30–40% |
| Nucleophilic -OCF₃ | Direct substitution of halides | Limited substrate scope; harsh conditions | 40–60% |
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, facilitating the development of more complex chemical entities. Its unique structure allows chemists to explore new synthetic pathways and create derivatives with enhanced properties.
Biology
- Bioactive Compound in Drug Discovery : Research indicates that this compound may exhibit significant biological activity due to its ability to interact with specific molecular targets. The fluorinated structure enhances metabolic stability and bioavailability, making it a promising candidate for pharmaceutical applications.
Medicine
- Therapeutic Potential : Preliminary studies suggest that 3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid may have anticancer properties by inhibiting specific cancer cell lines. Additionally, it may possess antimicrobial activity against various bacterial strains.
Materials Science
- Advanced Material Development : The unique chemical properties of this compound allow it to be utilized in developing advanced materials with specific functionalities. Its thermal stability and chemical resistance make it suitable for applications in coatings, polymers, and other industrial materials.
Anticancer Activity
A study investigating the anticancer properties of fluorinated compounds revealed that derivatives similar to 3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid exhibited enhanced potency against specific cancer cell lines. This suggests potential therapeutic applications in oncology.
Antimicrobial Properties
Research into related biphenyl compounds has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Further investigations into this compound could uncover similar properties.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The trifluoromethoxy group contributes to its lipophilicity, facilitating its passage through cell membranes and enhancing its bioavailability.
Comparison with Similar Compounds
Key Features :
- The trifluoromethoxy group enhances lipophilicity and metabolic stability.
- Fluorine atoms at 3- and 5-positions contribute to electron-withdrawing effects, influencing binding affinity.
- The carboxylic acid group enables hydrogen bonding, critical for interactions with biological targets.
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural differences and applications:
Key Differences in Pharmacological Profiles
Substituent Effects on Bioactivity: Trifluoromethoxy vs. Carboxylic Acid Position: The 4-COOH group in the target compound contrasts with Farudodstat’s pyridine-linked carboxylic acid, altering hydrogen-bonding patterns and target specificity.
Compounds III and IV target transcription factors and NMDA receptors, respectively, highlighting divergent mechanisms compared to the fluorinated biphenyl-carboxylic acid derivatives .
Fluorination Patterns :
- The 3,5-difluoro substitution in both the target compound and Farudodstat enhances electron-withdrawing effects, stabilizing aromatic rings and influencing binding kinetics. However, the trifluoromethoxy group in the target compound may introduce steric hindrance absent in Farudodstat .
Research Findings and Implications
- Metabolic Stability : The trifluoromethoxy group in the target compound reduces cytochrome P450-mediated metabolism, a common issue with methoxy groups in Farudodstat .
- Safety Profile: No direct toxicity data are available for the target compound, but fluorinated biphenyl derivatives generally exhibit favorable safety profiles due to reduced reactive metabolite formation .
Biological Activity
3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid is a fluorinated organic compound belonging to the biphenyl class, characterized by its unique structural features that confer significant biological activity. The presence of multiple fluorine atoms and a trifluoromethoxy group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
- Molecular Formula: C13H8F5O2
- Molecular Weight: 289.2 g/mol
- CAS Number: 867288-01-5
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance binding affinity and modulate various biological pathways. The trifluoromethoxy group increases lipophilicity, facilitating cellular uptake and bioavailability .
Biological Activity Overview
Research indicates that 3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid exhibits potential in various therapeutic areas:
- Anticancer Activity: Preliminary studies have shown that fluorinated compounds can enhance the potency of anticancer agents. This compound's structure suggests it may inhibit specific cancer cell lines effectively .
- Antimicrobial Properties: Similar fluorinated biphenyls have demonstrated activity against both Gram-positive and Gram-negative bacteria. The potential for this compound to exhibit similar properties warrants further investigation .
- Enzyme Inhibition: The compound's interaction with specific enzymes could lead to the development of new inhibitors for therapeutic applications, particularly in cancer treatment and metabolic disorders .
Case Studies and Research Findings
Several studies highlight the biological activity of related fluorinated compounds:
- Fluorinated Anticancer Agents: A study demonstrated that the addition of trifluoromethyl groups significantly increased the potency of certain anticancer agents compared to their non-fluorinated counterparts. This suggests that similar modifications in 3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid could yield enhanced anticancer properties .
- Antimicrobial Activity: Research on related compounds has shown effectiveness against various bacterial strains. For instance, a sulfonamide derivative exhibited strong activity against both Gram-positive and Gram-negative bacteria, indicating that the structural features of fluorinated biphenyls contribute to antimicrobial efficacy.
- Mechanistic Studies: Molecular docking studies have revealed that fluorinated compounds can interact favorably with active sites on target proteins, enhancing their inhibitory effects. This mechanistic insight is crucial for designing more effective derivatives based on 3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the recommended synthetic routes for 3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid, and what are the critical reaction parameters?
Methodological Answer:
The synthesis typically involves sequential cross-coupling and functionalization steps:
- Step 1: Suzuki-Miyaura coupling of a fluorinated boronic acid derivative with a trifluoromethoxy-substituted aryl halide to assemble the biphenyl backbone. Reaction conditions (e.g., Pd catalyst, base, solvent) must be optimized to avoid dehalogenation or side reactions .
- Step 2: Selective fluorination at the 3,5-positions using electrophilic fluorinating agents (e.g., Selectfluor) under controlled temperatures to prevent over-fluorination .
- Step 3: Carboxylic acid introduction via oxidation of a methyl or nitrile precursor, requiring inert atmosphere conditions to avoid decarboxylation .
Critical Parameters: - Temperature control during fluorination to ensure regioselectivity.
- Use of anhydrous solvents to prevent hydrolysis of intermediates.
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- NMR Spectroscopy: NMR is critical for verifying fluorine substitution patterns, while and NMR confirm biphenyl connectivity and carboxylic acid presence .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (exact mass: ~318.01 g/mol) and fragmentation patterns .
- HPLC-PDA: Reverse-phase chromatography with photodiode array detection assesses purity (>98%) and detects trace impurities, especially fluorinated byproducts .
Advanced: How can researchers address challenges related to regioselectivity during the introduction of fluorine and trifluoromethoxy groups in the biphenyl system?
Methodological Answer:
- Fluorination: Use directing groups (e.g., ester or nitrile) to guide electrophilic fluorination to the 3,5-positions. Computational modeling (DFT) predicts reactive sites and minimizes competing pathways .
- Trifluoromethoxy Installation: Employ Ullmann coupling with CuI catalysts to attach the trifluoromethoxy group selectively at the 3'-position, avoiding steric hindrance from adjacent substituents .
- Validation: X-ray crystallography or NOE NMR experiments confirm regiochemical outcomes .
Advanced: What strategies are employed to resolve contradictions in crystallographic data obtained from different synthesis batches of this compound?
Methodological Answer:
- Batch Comparison: Analyze polymorphs using powder XRD and differential scanning calorimetry (DSC) to identify crystalline vs. amorphous forms .
- Solvent Screening: Recrystallize the compound in varying solvents (e.g., DMF/water vs. THF/hexane) to isolate thermodynamically stable forms .
- Synchrotron Studies: High-resolution synchrotron XRD resolves subtle structural discrepancies caused by fluorine/trifluoromethoxy steric effects .
Application: In the context of metal-organic frameworks (MOFs), how can this biphenyl carboxylic acid derivative be utilized as a ligand for developing luminescent sensors?
Methodological Answer:
- Ligand Design: The carboxylic acid group coordinates with lanthanide ions (e.g., Eu or Tb) to form luminescent MOFs. Fluorine atoms enhance electron-withdrawing effects, tuning emission wavelengths .
- Sensing Mechanism: The trifluoromethoxy group introduces hydrophobicity, enabling selective detection of volatile organic compounds (VOCs) via fluorescence quenching .
- Experimental Validation: Time-resolved photoluminescence spectroscopy quantifies sensor sensitivity and selectivity .
Stability: What are the optimal storage conditions to prevent degradation of 3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid, considering its fluorinated substituents?
Methodological Answer:
- Storage: Keep in amber vials under inert gas (Ar/N) at −20°C to prevent hydrolysis of the trifluoromethoxy group .
- Handling: Avoid prolonged exposure to UV light, which can cleave C-F bonds. Use anhydrous solvents (e.g., dried DMSO) for dissolution .
- Stability Testing: Monitor degradation via periodic HPLC and NMR over 6-month intervals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
